molecular formula C12H9ClO B8295231 1-(2-Chloro-1-naphthalenyl)ethanone

1-(2-Chloro-1-naphthalenyl)ethanone

Cat. No.: B8295231
M. Wt: 204.65 g/mol
InChI Key: ZMBRCVGEOHJLDU-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-naphthalenyl)ethanone is a naphthalene-derived ketone with a chlorine substituent at the 2-position of the naphthalene ring and a ketone group at the 1-position. Chlorinated ethanones are frequently employed as intermediates in organic synthesis, particularly in forming Schiff bases, chalcones, and heterocyclic compounds . The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitutions or condensations, while the naphthalene backbone contributes to aromatic stability and π-π interactions.

Properties

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(2-chloronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3

InChI Key

ZMBRCVGEOHJLDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1-naphthalenyl)ethanone typically involves the chlorination of 1-acetylnaphthalene. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1-naphthalenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Reduction: 1-(2-Chloro-1-naphthalenyl)ethanol.

    Oxidation: 1-(2-Chloro-1-naphthalenyl)acetic acid.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone

  • Structure : Chlorine at the 4-position and hydroxyl group at the 1-position of the naphthalene ring.
  • Molecular Formula : C₁₂H₉ClO₂; Molecular Weight : 220.65 g/mol.
  • Key Applications :
    • Used in Schiff base synthesis via condensation with diamines (e.g., propane-1,3-diamine), yielding compounds with antibacterial activity against E. coli and S. Typhi .
    • Reacts with 4-hydroxy benzaldehyde to form chalcones, which exhibit antioxidant properties via DPPH radical scavenging .
  • Synthesis : Prepared via the modified Nencki method (refluxing 4-chloro-naphthalen-1-ol with glacial acetic acid and ZnCl₂) .
  • Comparison: The hydroxyl group enhances solubility and hydrogen-bonding capacity, making it more reactive in condensation reactions than the non-hydroxylated 1-(2-Chloro-1-naphthalenyl)ethanone.

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone

  • Structure: Chlorine substituents at the 6-position of naphthalene and the ethanone group.
  • Molecular Formula : C₁₂H₈Cl₂O; Molecular Weight : 239.1 g/mol .
  • Key Applications : Serves as a precursor for further functionalization (e.g., reactions with piperidine to introduce heterocyclic moieties) .

1-(1-Hydroxy-2-naphthalenyl)ethanone

  • Structure : Hydroxyl group at the 1-position of naphthalene.
  • Molecular Formula : C₁₁H₁₀O₂; Molecular Weight : 174.20 g/mol .
  • Key Applications: Potential antioxidant applications due to phenolic hydroxyl group, which can donate hydrogen atoms to free radicals.
  • Comparison : The absence of chlorine reduces electrophilicity but improves solubility in polar solvents, making it more suitable for biological applications.

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone

  • Structure: Chlorinated ethanone linked to a tetrazole ring.
  • Comparison : The tetrazole ring introduces electron-withdrawing effects, increasing the electrophilicity of the ketone group compared to naphthalene-based analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Cl at 2 (naphthalene) C₁₂H₉ClO ~204.65 Intermediate in synthesis
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone Cl at 4, OH at 1 C₁₂H₉ClO₂ 220.65 Antibacterial agents, antioxidant chalcones
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone Cl at 6 (naphthalene), Cl at ethanone C₁₂H₈Cl₂O 239.1 Heterocyclic precursor
1-(1-Hydroxy-2-naphthalenyl)ethanone OH at 1 (naphthalene) C₁₁H₁₀O₂ 174.20 Antioxidant applications

Research Findings and Key Insights

  • Reactivity Trends :
    • Chlorine substituents at the 2- or 4-position on naphthalene enhance electrophilicity, favoring condensations (e.g., Schiff bases, chalcones) .
    • Hydroxyl groups improve solubility and radical scavenging capacity but reduce stability under acidic conditions .
  • Biological Activity: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone-derived Schiff bases show moderate antibacterial activity (MIC: 25–50 µg/mL against E. coli) . Antioxidant activity of hydroxylated derivatives (e.g., DPPH scavenging at IC₅₀ ~35 µM) surpasses non-hydroxylated analogs .
  • Synthetic Utility: Chloroethanones are pivotal in forming C–N bonds (e.g., with tetrazoles or piperidine) . The Nencki method (acetic acid/ZnCl₂) is widely applicable for synthesizing hydroxylated naphthalenyl ethanones .

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